molecular formula C17H25N3O4 B2802453 Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate CAS No. 1803605-73-3

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B2802453
CAS No.: 1803605-73-3
M. Wt: 335.404
InChI Key: HKAXSJWLOPIVNM-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protective group and an acetamidomethyl-substituted pyridine moiety. This structure combines a rigid pyrrolidine ring with a substituted pyridine system, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological or enzymatic pathways. The tert-butyl group enhances solubility in organic solvents, while the acetamidomethyl side chain may contribute to hydrogen-bonding interactions, influencing biological activity .

Properties

IUPAC Name

tert-butyl 3-[2-(acetamidomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXSJWLOPIVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent functionalization. One common synthetic route includes the following steps:

  • Preparation of the Pyridine Derivative: : The pyridine ring is first synthesized or obtained from commercially available starting materials.

  • Introduction of the Acetamidomethyl Group: : The pyridine derivative undergoes a reaction to introduce the acetamidomethyl group at the appropriate position.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is formed through a cyclization reaction involving the appropriate precursors.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide, which can further undergo various transformations.

  • Reduction: : The compound can be reduced to form the corresponding amine derivative.

  • Substitution Reactions: : The pyridine and pyrrolidine rings can undergo nucleophilic substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-pyrrolidine derivatives with varying substituents. Below is a comparative analysis with key analogs from literature and commercial sources:

Structural Analogues

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Reference
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate Acetamidomethyl at pyridine C2; tert-butyl carbamate at pyrrolidine N1 Reference compound ~350.4 (estimated) N/A
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridin-3-yl; benzyl and tert-butyldimethylsilyl groups Fluorine substitution enhances electronegativity; silyl ether increases steric bulk ~585.7
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo and methoxy groups at pyridine C6 and C3 Iodo substitution enables cross-coupling reactions; methoxy improves solubility ~448.3
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride Aminomethyl at pyridine C2; dihydrochloride salt Free amine (vs. acetamido) increases polarity; hydrochloride salt improves aqueous solubility ~378.3 (free base)

Physicochemical and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine in the fluoropyridin-3-yl analog increases metabolic stability compared to the acetamidomethyl group, which may undergo hydrolysis.
  • Solubility: The dihydrochloride salt of the aminomethyl analog exhibits higher water solubility (~50 mg/mL) than the acetamidomethyl derivative (<5 mg/mL in water).
  • Synthetic Utility : The iodo-substituted analog serves as a versatile intermediate for Suzuki-Miyaura couplings, whereas the acetamidomethyl group limits cross-coupling reactivity.

Biological Activity

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.
  • Tert-butyl group : A branched alkyl group that enhances lipophilicity.

These structural elements contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that regulate physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on cancer cell lines:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of approximately 2.30 μM, indicating potent antiproliferative activity .
Cell LineGI50 (μM)
HCT1162.30
MV4-11 (AML)0.299

Selectivity and Toxicity

The selectivity profile of this compound has been evaluated against various kinases:

  • Case Study 2 : Profiling in a kinase panel revealed high selectivity for specific targets, with minimal off-target effects observed at concentrations up to 1 μM .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound:

  • Stability : The compound exhibited high stability in mouse and human liver microsomes, with only 22% and 9% metabolism after a 30-minute incubation, respectively .
ParameterMouseHuman
% Metabolism (30 min)22%9%

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